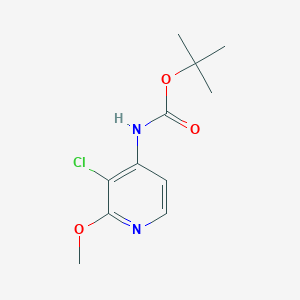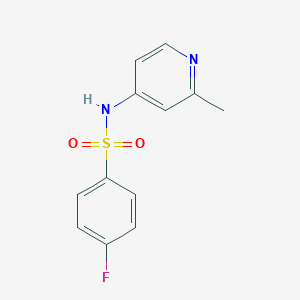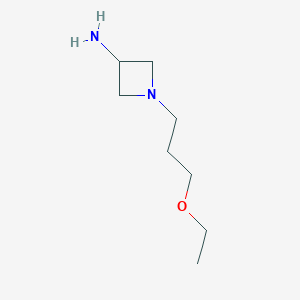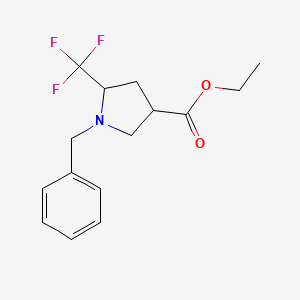
(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a methanol group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol typically involves the reaction of pyrrolidine with isopropyl bromide under basic conditions to form the isopropyl-substituted pyrrolidine. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride, to introduce the methanol group at the 2-position of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the isopropyl group.
Scientific Research Applications
(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Isopropyl-5-methylcyclohexanone
- (2R)-2-[(1R,2R)-1,2-diphenyl-2-[(S)-[3-(η6-phenyl)propyl]amino-κN]ethyl]-2,4,6-tris(1-methylethyl)benzenesulfonamidato-κN]
Uniqueness
(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[(2R)-1-propan-2-ylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
XJCUYISZYNEDKN-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)N1CCC[C@@H]1CO |
Canonical SMILES |
CC(C)N1CCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B12271740.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12271743.png)

![N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide](/img/structure/B12271749.png)
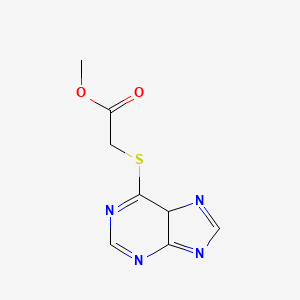
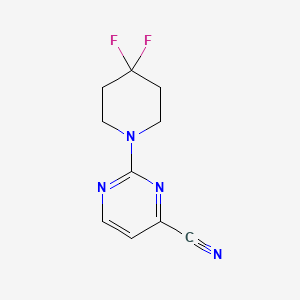
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-methoxy-4-(trifluoromethyl)quinoline](/img/structure/B12271765.png)


